molecular formula C7H10Cl2O B14425460 2,6-Dichlorohept-4-en-3-one CAS No. 86004-24-2

2,6-Dichlorohept-4-en-3-one

Cat. No.: B14425460
CAS No.: 86004-24-2
M. Wt: 181.06 g/mol
InChI Key: QVZVOPZDYZUZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichlorohept-4-en-3-one is an aliphatic chlorinated enone with the molecular formula C₇H₈Cl₂O. Its structure features a ketone group at position 3, a conjugated double bond between carbons 4 and 5, and chlorine substituents at positions 2 and 6 (Figure 1). This compound’s reactivity is influenced by the electron-withdrawing effects of chlorine atoms and the conjugation between the double bond and ketone.

Properties

CAS No.

86004-24-2

Molecular Formula

C7H10Cl2O

Molecular Weight

181.06 g/mol

IUPAC Name

2,6-dichlorohept-4-en-3-one

InChI

InChI=1S/C7H10Cl2O/c1-5(8)3-4-7(10)6(2)9/h3-6H,1-2H3

InChI Key

QVZVOPZDYZUZIN-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC(=O)C(C)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorohept-4-en-3-one typically involves the chlorination of hept-4-en-3-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the 2 and 6 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually performed at a temperature range of 0-25°C to control the reactivity and selectivity of the chlorination process.

Industrial Production Methods

In an industrial setting, the production of 2,6-Dichlorohept-4-en-3-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as iron(III) chloride can enhance the efficiency of the chlorination process. Additionally, advanced purification techniques like distillation and recrystallization are employed to obtain high-purity 2,6-Dichlorohept-4-en-3-one.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorohept-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,6-dichlorohept-4-enoic acid.

    Reduction: Formation of 2,6-dichloroheptan-4-ol.

    Substitution: Formation of 2,6-dihydroxyhept-4-en-3-one or 2,6-diaminohept-4-en-3-one.

Scientific Research Applications

2,6-Dichlorohept-4-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichlorohept-4-en-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways and the inhibition of enzymatic activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one

Structural Differences :

  • Backbone: The chromenone derivative has a fused aromatic ring system, unlike the linear aliphatic chain of 2,6-Dichlorohept-4-en-3-one.
  • Substituents: Chlorines are positioned at carbons 6 and 8 on the chromenone ring, compared to carbons 2 and 6 on the aliphatic chain of the target compound.

Data Comparison :

Property 2,6-Dichlorohept-4-en-3-one 6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one
Molecular Formula C₇H₈Cl₂O C₁₅H₈Cl₃O₂
Key Functional Groups Aliphatic enone, Cl Aromatic ketone, fused ring, Cl
Predicted Reactivity High (enone conjugation) Moderate (aromatic stabilization)

Dichloro Benzimidazoles (e.g., 5,6-Dichloro-1-((2-hydroxyethoxy)methyl)benzimidazole)

Structural Differences :

  • Backbone: Benzimidazoles feature a heterocyclic aromatic system with nitrogen atoms, contrasting with the aliphatic enone structure of the target compound.
  • Substituents : Chlorines are typically on the benzene ring, while 2,6-Dichlorohept-4-en-3-one has aliphatic chlorines.

Electronic and Reactivity Insights :

  • Aromatic chlorines in benzimidazoles contribute to electron-deficient rings, enhancing interactions in medicinal chemistry (e.g., antiviral applications). Aliphatic chlorines in the target compound may facilitate elimination or substitution reactions .
  • The enone system in 2,6-Dichlorohept-4-en-3-one could enable cycloaddition reactions, unlike the rigid benzimidazole framework .

Data Comparison :

Property 2,6-Dichlorohept-4-en-3-one 5,6-Dichloro-benzimidazole Derivative
Molecular Formula C₇H₈Cl₂O C₁₀H₉Cl₂N₂O₂
Solubility Likely polar organic solvents Moderate in DMSO/water
Biological Relevance Limited data Antiviral activity reported

2,6-Dichloro-indophenol

Structural Differences :

  • Backbone: Indophenol is a phenolic compound with a quinone-imine structure, differing from the aliphatic enone of the target compound.
  • Substituents : Chlorines are meta to the hydroxyl group on the aromatic ring.

Functional Comparisons :

  • Indophenols are redox-active due to their quinoid structure, often used as pH indicators. The target compound’s enone system may participate in redox reactions but lacks inherent aromatic stabilization .
  • The aliphatic chlorines in 2,6-Dichlorohept-4-en-3-one could increase lipophilicity compared to the planar indophenol structure .

Data Comparison :

Property 2,6-Dichlorohept-4-en-3-one 2,6-Dichloro-indophenol
Molecular Formula C₇H₈Cl₂O C₁₂H₆Cl₂NO₂
Key Applications Synthetic intermediate Redox indicator
Stability Moderate (enone reactivity) High (aromatic system)

Computational and Experimental Insights

  • DFT Studies : Computational analyses (e.g., on ESIPT in benzoxazoles ) suggest that the electronic properties of 2,6-Dichlorohept-4-en-3-one could be modeled to predict tautomerism or excited-state behavior, though experimental validation is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.